Angiotensin II is derived from the precursor angiotensinogen, which is cleaved by renin to form angiotensin I, subsequently converted to angiotensin II by angiotensin-converting enzyme (ACE). The specific analog sar(1)-phe(8)- is synthesized to enhance its binding affinity and selectivity for the AT1R, making it a valuable tool in pharmacological research and drug development targeting the renin-angiotensin system.
The synthesis of Angiotensin II, sar(1)-phe(8)- typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Key Steps in Synthesis:
The specific modifications at positions 1 and 8 require careful selection of protecting groups and coupling conditions to ensure high yield and purity of the final product .
The molecular structure of Angiotensin II, sar(1)-phe(8)- can be described as follows:
Angiotensin II, sar(1)-phe(8)- participates in various chemical reactions primarily involving receptor binding and activation.
The specific interactions between Angiotensin II analogs and their receptors can be characterized using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET).
Angiotensin II, sar(1)-phe(8)- exerts its effects primarily through its interaction with AT1R. Upon binding:
The enhanced binding affinity due to structural modifications allows for more potent physiological responses compared to native angiotensin II .
These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic applications .
Angiotensin II, sar(1)-phe(8)- has several applications in scientific research:
The ongoing research into its analogs continues to reveal insights into receptor selectivity and potential therapeutic benefits .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4